molecular formula C10H15Cl2N B3075588 N-(4-Chlorobenzyl)-1-propanamine hydrochloride CAS No. 103275-32-7

N-(4-Chlorobenzyl)-1-propanamine hydrochloride

Cat. No. B3075588
CAS RN: 103275-32-7
M. Wt: 220.14 g/mol
InChI Key: ADTAQRLDIYKEEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyldiamines . For instance, “4-Chlorobenzyl chloride” is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic amination reactions . For instance, “Benzyl chloride” is a reactive organochlorine compound that is a widely used chemical building block .

Mechanism of Action

Target of Action

N-(4-Chlorobenzyl)-1-propanamine hydrochloride is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms . For instance, benzyl chloride, a related compound, is known to undergo a hydrolysis reaction when it comes into contact with water, forming benzyl alcohol and hydrochloric acid . This suggests that this compound might also undergo similar reactions, leading to changes in the target molecules.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted pka value of 960 suggests that it may be well-absorbed in the gastrointestinal tract due to its relative stability in acidic environments

Result of Action

Similar compounds have been found to exhibit a range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that this compound may also have significant molecular and cellular effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of similar compounds . Therefore, these factors may also influence the action of this compound.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTAQRLDIYKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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